molecular formula C18H19Cl2N3O3S2 B11421646 5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11421646
M. Wt: 460.4 g/mol
InChI Key: KPJNVWBSNUOXMV-UHFFFAOYSA-N
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Description

5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core, which is a common scaffold in medicinal chemistry due to its biological activity. The presence of chloro, ethylsulfanyl, and thiolan groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, ethylsulfanyl, and thiolan groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of reagents and conditions would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The unique combination of chloro, ethylsulfanyl, and thiolan groups in 5-CHLORO-N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE distinguishes it from similar compounds

Properties

Molecular Formula

C18H19Cl2N3O3S2

Molecular Weight

460.4 g/mol

IUPAC Name

5-chloro-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H19Cl2N3O3S2/c1-2-27-18-21-9-15(20)16(22-18)17(24)23(14-6-7-28(25,26)11-14)10-12-4-3-5-13(19)8-12/h3-5,8-9,14H,2,6-7,10-11H2,1H3

InChI Key

KPJNVWBSNUOXMV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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